molecular formula C20H28N2O B12674413 Aspidospermidine, 17-methoxy- CAS No. 2447-50-9

Aspidospermidine, 17-methoxy-

Cat. No.: B12674413
CAS No.: 2447-50-9
M. Wt: 312.4 g/mol
InChI Key: NGBPTTMEDUDCAG-VBSBHUPXSA-N
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Description

Aspidospermidine, 17-methoxy- is an alkaloid isolated from plants in the genus Aspidosperma. This compound has garnered significant interest due to its complex structure and potential bioactive properties. Aspidospermidine, 17-methoxy- is part of a larger family of Aspidosperma alkaloids, which have been studied extensively for their medicinal and pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aspidospermidine, 17-methoxy- typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the use of 2,3-dihydro-1H-carbazol-4(9H)-one as a starting material. The key steps in the synthesis include carbonyl reduction, iminium formation, and intramolecular conjugate addition reactions . Another method involves the use of methyl 3-ethyl-2-oxocyclopentanecarboxylate, which undergoes an intramolecular cascade reaction to form the B, C, and D rings of the compound .

Industrial Production Methods

Industrial production of Aspidospermidine, 17-methoxy- is less common due to the complexity of its synthesis. advancements in synthetic methodologies, such as enantioselective dearomative cyclization, have made it possible to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Aspidospermidine, 17-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. The key reactions used in its synthesis include carbonyl reduction, iminium formation, and intramolecular conjugate addition . Additionally, selective redox ketalization and intramolecular Schmidt reactions are also employed in its synthesis .

Common Reagents and Conditions

Common reagents used in the synthesis of Aspidospermidine, 17-methoxy- include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents such as potassium permanganate (KMnO4). Reaction conditions often involve the use of organic solvents like methanol and dichloromethane .

Major Products Formed

The major products formed from the reactions involving Aspidospermidine, 17-methoxy- include various intermediates that contribute to the formation of its pentacyclic structure. These intermediates are crucial for the final synthesis of the compound .

Mechanism of Action

The mechanism of action of Aspidospermidine, 17-methoxy- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors and enzymes, thereby modulating various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Properties

CAS No.

2447-50-9

Molecular Formula

C20H28N2O

Molecular Weight

312.4 g/mol

IUPAC Name

(1R,9R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-triene

InChI

InChI=1S/C20H28N2O/c1-3-19-9-5-12-22-13-11-20(18(19)22)14-6-4-7-15(23-2)17(14)21-16(20)8-10-19/h4,6-7,16,18,21H,3,5,8-13H2,1-2H3/t16-,18-,19-,20-/m1/s1

InChI Key

NGBPTTMEDUDCAG-VBSBHUPXSA-N

Isomeric SMILES

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)NC5=C4C=CC=C5OC

Canonical SMILES

CCC12CCCN3C1C4(CC3)C(CC2)NC5=C4C=CC=C5OC

Origin of Product

United States

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